a-CGRP (29-37) (canine, mouse, rat)
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Overview
Description
Alpha-CGRP (29-37) (canine, mouse, rat) is a synthetic peptide derived from the calcitonin gene-related peptide (CGRP) family. It consists of 9 amino acids: H2N-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2. This peptide is primarily used in scientific research to study its biological functions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-CGRP (29-37) typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The peptide chain is elongated step-by-step until the desired sequence is achieved.
Industrial Production Methods
Industrial production of alpha-CGRP (29-37) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and high yield. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
Alpha-CGRP (29-37) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted variants of alpha-CGRP (29-37), which can be used to study the peptide's structure-function relationships.
Scientific Research Applications
Alpha-CGRP (29-37) is widely used in scientific research due to its role in various biological processes. It is involved in vasodilation, pain transmission, and immune responses. Researchers use this peptide to study its effects on cardiovascular health, migraine treatment, and inflammatory diseases.
Mechanism of Action
Alpha-CGRP (29-37) exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the CGRP receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, alpha-CGRP (29-37) activates intracellular signaling pathways, leading to physiological responses such as vasodilation and modulation of pain perception.
Comparison with Similar Compounds
Alpha-CGRP (29-37) is part of the CGRP family, which includes alpha-CGRP (37-amino acids) and beta-CGRP (CGRP II). While alpha-CGRP (29-37) is a shorter fragment, it retains similar biological activities. The uniqueness of alpha-CGRP (29-37) lies in its specific applications in research, particularly in studying the effects of shorter peptide sequences.
Similar Compounds
Alpha-CGRP (37-amino acids): : The full-length form of alpha-CGRP.
Beta-CGRP (CGRP II): : Another form of CGRP with different amino acid sequence and biological functions.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGRKKSNRTOED-NOBMLAFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N11O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.